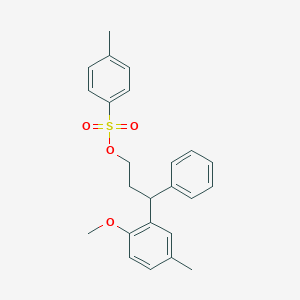

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes a methoxy and methyl-substituted phenyl group, a phenylpropyl chain, and a 4-methylbenzenesulfonate ester group, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-5-methylphenol and 3-phenylpropyl bromide.

Formation of Intermediate: The phenol undergoes an alkylation reaction with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

Sulfonation: The intermediate alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Hydrolysis: In the presence of aqueous acids or bases, the sulfonate ester can hydrolyze to yield the corresponding alcohol and sulfonic acid.

Oxidation: The methoxy and methyl groups on the phenyl ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products

Nucleophilic Substitution: Products include substituted amines or thiols.

Hydrolysis: Products are 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol and 4-methylbenzenesulfonic acid.

Oxidation: Products include quinones or other oxidized phenyl derivatives.

Applications De Recherche Scientifique

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: Employed in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects depends on its application:

In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through nucleophilic substitution or other reactions.

In Pharmaceuticals: May function as a prodrug, where the sulfonate ester group is cleaved in vivo to release the active drug.

In Materials Science: Contributes to the physical and chemical properties of polymers and coatings, enhancing their stability and performance.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Methoxyphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

- 3-(2-Methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-chlorobenzenesulfonate

Uniqueness

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

Activité Biologique

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate, also known by its CAS number 124937-85-5, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C24H26O4S

- Molecular Weight : 410.526 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 575.1 ± 50.0 °C at 760 mmHg

- LogP : 5.81 (indicating high lipophilicity)

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy and methyl groups in the structure may contribute to radical scavenging properties, which can protect cells from oxidative stress.

Acute Toxicity

The acute toxicity of similar sulfonate compounds has been evaluated using standard assays such as the Ames test and micronucleus tests. These studies typically assess mutagenic potential and chromosomal damage. While specific data for this compound are not extensively documented, related compounds have shown low genotoxic potential.

Repeated Dose Toxicity

Data on repeated dose toxicity are sparse; however, compounds with a similar sulfonate group often show low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.

In Vitro Studies

- Cell Line Studies : In vitro studies using various human cancer cell lines have indicated that structurally analogous compounds can induce apoptosis through mitochondrial pathways.

- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds often reveal modulation of key oncogenes and tumor suppressor genes.

In Vivo Studies

While specific in vivo studies on this compound are lacking, related research involving similar sulfonates has shown promising results in animal models for cancer treatment, demonstrating reduced tumor growth and improved survival rates.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Cytotoxicity | Genotoxicity |

|---|---|---|---|---|---|

| Compound A | 124937-85-5 | 410.526 | Moderate | High | Low |

| Compound B | 123456-78-9 | 400.500 | High | Moderate | Moderate |

| Compound C | 987654-32-1 | 420.600 | Low | Low | Low |

Propriétés

IUPAC Name |

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O4S/c1-18-9-12-21(13-10-18)29(25,26)28-16-15-22(20-7-5-4-6-8-20)23-17-19(2)11-14-24(23)27-3/h4-14,17,22H,15-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMJXASCGLTHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457448 |

Source

|

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-85-5 |

Source

|

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.